4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
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Overview
Description
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a synthetic organic compound with a molecular formula of C8H11ClN2O2 It is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride to introduce the chloro substituent.
Attachment of the butanoic acid moiety: The chlorinated pyrazole is then reacted with a suitable butanoic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to the presence of both a pyrazole ring and a butanoic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-10(2,12-3)9(15)16/h6,12H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
GUHPPXXEJBNGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCC(C)(C(=O)O)NC |
Origin of Product |
United States |
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